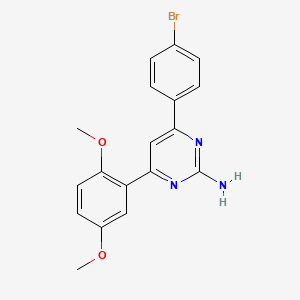
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-BEDO-DMP, is a heterocyclic amine compound that belongs to the family of benzodioxoles. It is a relatively new compound that was first synthesized in 2013, and has since been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of inflammatory and chronic pain. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumorigenic properties. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, due to its ability to modulate the activity of neurotransmitters.
Mecanismo De Acción
The exact mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, and to have anti-tumorigenic properties. Additionally, it has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it is non-toxic and has a low risk of side effects. However, it is important to note that 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is still an experimental compound, and its safety and efficacy have not yet been fully established.
Direcciones Futuras
There are several potential future directions for 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. It could be further studied for its potential use in the treatment of cancer, neurological disorders, and other diseases. Additionally, it could be studied for its potential use in the treatment of pain and inflammation. Additionally, it could be studied for its potential use in the treatment of addiction, as it has been found to modulate the activity of certain neurotransmitters. Finally, it could be studied for its potential use as an anti-aging agent, as it has been found to have anti-inflammatory and anti-tumorigenic properties.
Métodos De Síntesis
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is synthesized through a three-step process. The first step involves the condensation reaction of 2,5-dimethoxyphenylhydrazine with 1,3-benzodioxole-5-carbaldehyde to form an intermediate. The intermediate is then reacted with acetic anhydride to form a cyclic intermediate, which is then reacted with sodium methoxide to form 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. This synthesis method has been found to be efficient and cost-effective, making it suitable for large-scale production.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-23-12-4-6-16(24-2)13(8-12)15-9-14(21-19(20)22-15)11-3-5-17-18(7-11)26-10-25-17/h3-9H,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTYDFFQEZQGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














